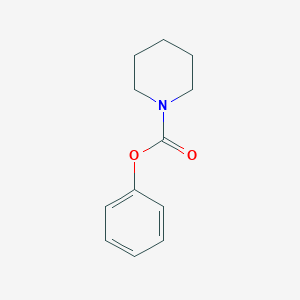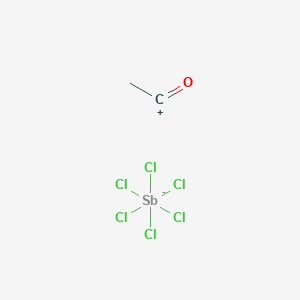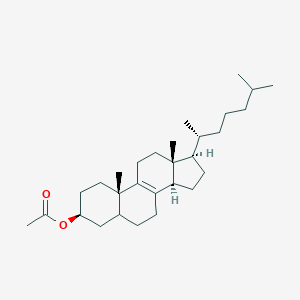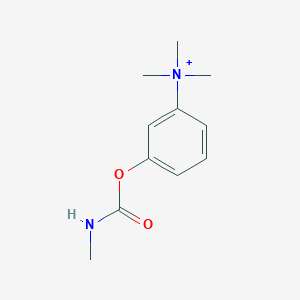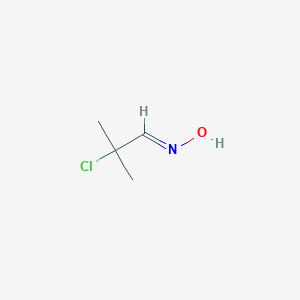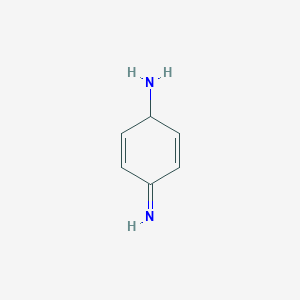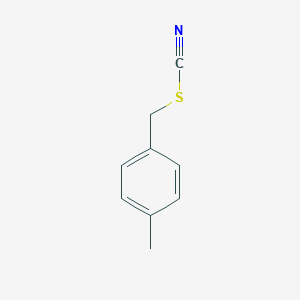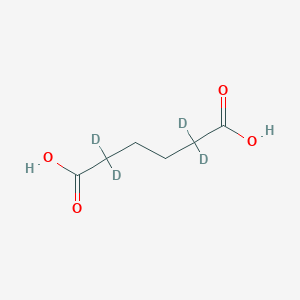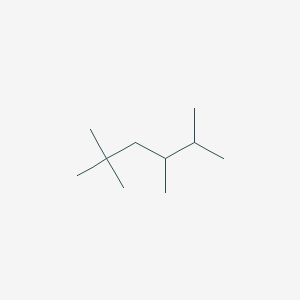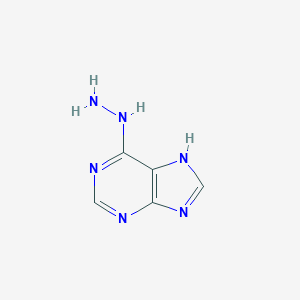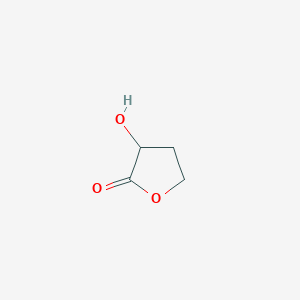
3-Hydroxydihydrofuran-2(3H)-one
説明
3-Hydroxydihydrofuran-2(3H)-one is a chemical compound with the molecular formula C4H6O3 . It contains a total of 13 bonds, including 7 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
(S)-3-hydroxydihydrofuran-2(3H)-one is used as a reagent in the synthesis of other compounds, including (S)-2-hydroxy-4-methyl-3-pentanone and (S)-3-hydroxy-4-methyl-2-pentanone . Furthermore, it serves as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomers .Molecular Structure Analysis
The molecular structure of 3-Hydroxydihydrofuran-2(3H)-one can be represented by the canonical SMILES notationC1COC(=O)C1O . The compound has a molecular weight of 102.09 g/mol . Physical And Chemical Properties Analysis
3-Hydroxydihydrofuran-2(3H)-one is a liquid at 20 degrees Celsius . It should be stored under inert gas and kept away from moisture .科学的研究の応用
Synthesis of Heterocyclic Compounds
3-Hydroxydihydrofuran-2(3H)-one: is utilized in the synthesis of various heterocyclic compounds, such as 2,3-Dihydro-Furo[3,2-h]Quinolines . These compounds are of interest due to their potential as inhibitors of aldose reductase and as antimalarial agents. The compound serves as an intermediate in reactions that lead to highly electrophilic quinoline type o-quinone methides, which are crucial for the synthesis of these heterocycles.
Biomass Conversion
This compound can be directly converted from biomass-derived 1,3-dihydroxyacetone (DHA) and formaldehyde . The process involves tin(iv) chloride and a small amount of water, achieving yields of up to 70%. This application is significant for sustainable chemistry, providing a pathway to valuable chemicals from renewable resources.
Synthesis of Seco-Pseudonucleoside Synthons
Alpha-Hydroxy-gamma-butyrolactone: is employed as a starting reagent in the synthesis of seco-pseudonucleoside synthons through aminolysis . These synthons are important for the development of nucleoside analogs, which have applications in antiviral and anticancer therapies.
Synthesis of Protected δ-Azaproline
The compound is used in the synthesis of enantiomerically pure orthogonally protected δ-azaproline via Mitsunobu reaction . δ-Azaproline is a valuable building block in peptide synthesis and can be used to create novel peptides with potential biological activity.
Pharmacological Activities
Gamma-Butyrolactones: , including alpha-Hydroxy-gamma-butyrolactone , exhibit a broad spectrum of pharmacological activities . They are found in several FDA-approved drugs used for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents.
Synthetic Intermediate for Experimental Drugs
The compound is also a key intermediate in the synthesis of experimental drugs . Its presence in the structure of biologically active small molecules makes it a significant component in drug discovery and development.
作用機序
Target of Action
It’s structurally similar compound, gamma-butyrolactone (gbl), is known to act as a prodrug for gamma-hydroxybutyric acid (ghb) in humans . GHB acts on the central nervous system (CNS) with effects similar to those of barbiturates .
Mode of Action
Gbl, a structurally similar compound, is rapidly converted into ghb by paraoxonase (lactonase) enzymes, found in the blood . This suggests that 3-Hydroxydihydrofuran-2(3H)-one might also be metabolized in a similar way.
Biochemical Pathways
Gbl, a structurally similar compound, is known to be involved in the regulation of morphological development and secondary metabolism in streptomyces species .
Pharmacokinetics
Gbl, a structurally similar compound, is known to be rapidly converted into ghb in the body . This suggests that 3-Hydroxydihydrofuran-2(3H)-one might also have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Gbl, a structurally similar compound, is known to act as a cns depressant with effects similar to those of barbiturates .
特性
IUPAC Name |
3-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBCWKHNZBDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941181 | |
| Record name | 3-Hydroxyoxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydihydrofuran-2(3H)-one | |
CAS RN |
19444-84-9 | |
| Record name | α-Hydroxy-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19444-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-gamma-butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019444849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyoxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxydihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5D4QZ05QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes alpha-Hydroxy-gamma-butyrolactone a good substrate for certain enzymes?
A: alpha-Hydroxy-gamma-butyrolactone (also known as 3-Hydroxydihydrofuran-2(3H)-one) displays favorable characteristics as a substrate for specific enzymes like lactonases. Research indicates that immobilized cells of Fusarium proliferatum strain ECU2002 exhibit significantly higher lactonase activity with alpha-Hydroxy-gamma-butyrolactone compared to other lactones, such as gamma-butyrolactone. In fact, the activity is 54.3-fold higher. [] This preference suggests a strong affinity between the enzyme's active site and the structural features of alpha-Hydroxy-gamma-butyrolactone, likely influenced by the presence of the hydroxyl group on the alpha carbon.
Q2: Are there any examples of alpha-Hydroxy-gamma-butyrolactone being used in biocatalytic applications?
A: Yes, research highlights the successful utilization of immobilized Fusarium proliferatum strain ECU2002 cells for the resolution of chiral alpha-Hydroxy-gamma-butyrolactone. [] This biocatalytic process yields the hydrolytic product with high enantiomeric excess (92.8%-96.1% ee), demonstrating the potential of using this enzyme-substrate system for the production of enantiomerically pure compounds.
Q3: Besides microbial enzymes, are there any other enzymes known to interact with alpha-Hydroxy-gamma-butyrolactone?
A: Interestingly, both the Q and R isozymes of human serum paraoxonase (PON1) can hydrolyze alpha-Hydroxy-gamma-butyrolactone. [] Notably, a significant degree of stereospecificity is observed, with the S-enantiomer of alpha-Hydroxy-gamma-butyrolactone being hydrolyzed considerably faster (5 to 9 times) than the R-enantiomer. This finding points to a potential role of PON1 in the metabolism of alpha-Hydroxy-gamma-butyrolactone or related compounds in vivo.
Q4: Has alpha-Hydroxy-gamma-butyrolactone been explored in the context of oligonucleotide synthesis?
A: Yes, researchers have utilized (R)-(+)-alpha-Hydroxy-gamma-butyrolactone as a starting material to synthesize seco-pseudonucleoside synthons. [] These synthons are valuable building blocks for creating modified oligonucleotides, introducing unique functionalities and reporter groups into DNA sequences. This application highlights the versatility of alpha-Hydroxy-gamma-butyrolactone as a chiral synthon in organic synthesis.
Q5: What analytical techniques are used to study alpha-Hydroxy-gamma-butyrolactone?
A: Researchers have employed gas chromatography/electron capture mass spectrometry (GC/EC-MS) to detect derivatives of alpha-Hydroxy-gamma-butyrolactone with high sensitivity. [] This technique involves coupling alpha-Hydroxy-gamma-butyrolactone to a specific reagent (AMACE1) followed by derivatization, enabling its detection at trace levels. GC/EC-MS provides valuable information about the presence and quantity of the compound in complex mixtures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



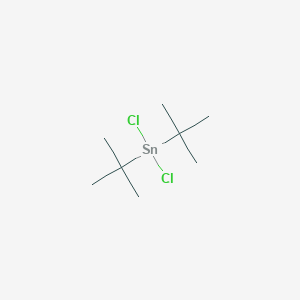
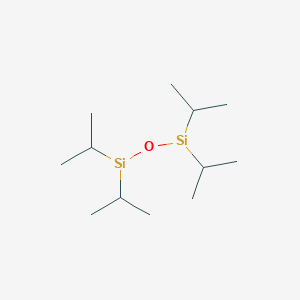
![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)
